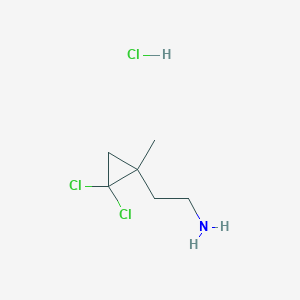![molecular formula C24H23N5O5 B2927469 ethyl 4-(2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate CAS No. 892306-08-0](/img/structure/B2927469.png)
ethyl 4-(2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate is a compound with a complex structure, mainly studied for its diverse applications in medicinal chemistry and pharmaceuticals. This compound is characterized by its unique pyrazolo[4,3-d]pyrimidine core which is a vital scaffold in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate involves multi-step chemical reactions Typically, the synthetic route begins with the preparation of the core pyrazolo[4,3-d]pyrimidine structure through cyclization reactions involving substituted aminopyrazoles and various carbonyl compounds
Industrial Production Methods: In an industrial setting, the production of this compound might be streamlined through the use of flow chemistry techniques and optimized catalytic systems to enhance yield and purity. High-pressure reactors and automated synthesis units are typically employed to manage the complex multi-step procedures efficiently.
Chemical Reactions Analysis
Types of Reactions It Undergoes: Ethyl 4-(2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate can participate in various chemical reactions, including:
Oxidation: This can occur primarily at the methyl groups or at the benzoate moiety.
Reduction: Reduction reactions can modify the carbonyl functionalities, potentially altering the bioactive properties.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups, enhancing or modifying its biological activity.
Common Reagents and Conditions Used: The reagents used include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions such as alkoxides or amines. The reactions typically occur under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed: Depending on the type of reaction, the major products include various substituted derivatives that can further exhibit unique bioactivities.
Scientific Research Applications
Ethyl 4-(2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate is used in multiple fields of research:
Chemistry: It serves as a precursor for synthesizing a variety of heterocyclic compounds.
Biology: Studies suggest it has potential as an inhibitor for certain enzymes, making it useful in drug discovery.
Medicine: Preliminary research indicates possible anti-inflammatory and anti-cancer properties.
Industry: This compound is sometimes used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The compound's mechanism of action often involves its interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered enzymatic functions. The pathways it affects are often related to inflammatory processes or cellular proliferation, making it a candidate for therapeutic research.
Comparison with Similar Compounds
Ethyl 4-(2-(1-methyl-5,7-dioxo-6-(phenyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate.
Methyl 4-(2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate.
Each of these compounds shares core structural similarities but differs in substituent groups which can significantly impact their chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[[2-[1-methyl-6-(4-methylphenyl)-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O5/c1-4-34-23(32)16-7-9-17(10-8-16)26-20(30)14-28-19-13-25-27(3)21(19)22(31)29(24(28)33)18-11-5-15(2)6-12-18/h5-13H,4,14H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZSJFCLHAJULW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)C)N(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-(4-chlorophenoxy)ethanimidoyl]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B2927389.png)
![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2927392.png)
![N-[2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethyl]-6-fluoropyridazine-3-sulfonamide](/img/structure/B2927393.png)

![2-bromo-5-chloro-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]pyridine-4-carboxamide](/img/structure/B2927396.png)
![2-{[5-(2-chlorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2927398.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2927399.png)





![N-((1-ethylpyrrolidin-2-yl)methyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B2927409.png)
